molecular formula C21H17ClFN5O2 B2779308 3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-31-1

3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2779308
CAS No.: 872839-31-1
M. Wt: 425.85
InChI Key: QRZHUJQEZONTRV-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a structurally complex purine derivative characterized by a bicyclic imidazo[2,1-f]purine core. Key substituents include a 4-chlorobenzyl group at position 3, a 4-fluorophenyl moiety at position 8, and a methyl group at position 1.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c1-25-18-17(19(29)28(21(25)30)12-13-2-4-14(22)5-3-13)27-11-10-26(20(27)24-18)16-8-6-15(23)7-9-16/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZHUJQEZONTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H17ClFN4O2\text{C}_{19}\text{H}_{17}\text{ClF}\text{N}_4\text{O}_2

This structure features a purine-like core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of imidazo[2,1-f]purine exhibit diverse pharmacological activities. The specific compound under consideration has been evaluated for its antidepressant , anxiolytic , and anticancer properties.

Antidepressant Activity

A study highlighted the compound's potential as an antidepressant. The tests conducted demonstrated its ability to interact with serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. In vivo studies using the forced swim test (FST) in mice showed that the compound exhibited significant antidepressant-like effects at doses of 2.5 mg/kg, outperforming the standard anxiolytic diazepam in terms of potency .

Anxiolytic Activity

In addition to its antidepressant effects, the compound also displayed notable anxiolytic properties. The mechanism appears to involve modulation of serotonin pathways, which are often targeted in anxiety disorders. The pharmacological profile suggests that it may serve as a dual-action agent for both depression and anxiety .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound revealed promising results. It was found to induce apoptosis in cancer cell lines and suppress tumor growth in animal models. The mechanism is believed to involve inhibition of specific signaling pathways associated with cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter release and mood regulation.
  • Phosphodiesterase Inhibition : It exhibits weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which play roles in various cellular signaling pathways related to mood and cognition .

Data Table: Biological Activities

Activity TypeAssay MethodologyObserved EffectsReference
AntidepressantForced Swim Test (FST)Significant reduction in immobility time at 2.5 mg/kg
AnxiolyticElevated Plus MazeIncreased time spent in open arms compared to control
AnticancerCell Viability AssayInduced apoptosis in cancer cell lines; tumor growth suppression in vivo

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Depression : A controlled study involving mice demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to untreated controls. The findings support its potential use as an antidepressant agent.
  • Case Study on Cancer : In a xenograft model of breast cancer, treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups receiving standard chemotherapy alone .

Scientific Research Applications

The compound 3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class, which has garnered attention for its potential applications in medicinal chemistry. This article explores its scientific research applications, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈ClF N₂O₂
  • Molecular Weight : 348.81 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that imidazopurine derivatives exhibit significant anticancer properties. The presence of halogenated aromatic rings in this compound enhances its interaction with cancer cell targets. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of kinase activity and interference with DNA repair mechanisms .

Antimicrobial Properties

Compounds with imidazopurine structures have been evaluated for their antimicrobial activities. The unique electronic properties imparted by the chlorobenzyl and fluorophenyl substituents may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies suggest that derivatives of this class can exhibit potent activity against a range of pathogens, including resistant strains of bacteria .

Neurological Implications

The imidazopurine scaffold has also been investigated for neuroprotective effects. Research suggests that compounds in this category may act as antagonists at specific receptors involved in neurodegeneration processes. This could open avenues for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease by mitigating oxidative stress and inflammation within neuronal tissues .

Enzyme Inhibition

The compound likely functions through the inhibition of key enzymes involved in cellular signaling pathways. For instance, it may inhibit phosphodiesterase enzymes (PDEs), which play critical roles in regulating intracellular cyclic nucleotide levels. Such inhibition can lead to enhanced signaling through pathways associated with cell proliferation and survival .

Interaction with Receptors

Another proposed mechanism involves the interaction with adenosine receptors. Compounds similar to this imidazopurine derivative have shown potential as modulators of adenosine receptor activity, which is crucial for various physiological processes including immune response and neurotransmission .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values < 10 µM.
Antimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 5 µg/mL.
NeuroprotectionShowed reduction in neuroinflammatory markers in models of neurodegeneration, suggesting potential for treating Alzheimer's disease.

Comparison with Similar Compounds

Phosphodiesterase (PDE) Inhibition

  • Compound 5 () exhibits dual PDE4B1/PDE10A inhibition, attributed to its dihydroisoquinoline substituent. The target compound’s 4-fluorophenyl group may similarly engage π-π interactions with PDE catalytic domains .
  • In contrast, the 3-(2-Cl-benzyl)-1,7-dimethyl analog () lacks PDE activity but suppresses TGF-β, highlighting how minor substituent changes (e.g., benzyl position) drastically alter target specificity .

Receptor Affinity

  • The 1,3-dimethyl configuration in ’s compound may favor adenosine receptor antagonism, whereas the target compound’s 1-methyl group could prioritize kinase or PDE binding .

Q & A

Q. Q: What are the key steps for synthesizing this compound, and how can researchers optimize yield?

A: Synthesis involves a multi-step process:

Core Formation : Cyclization of precursors (e.g., imidazo[2,1-f]purine core via acidic/basic conditions) .

Substituent Introduction : Sequential alkylation or nucleophilic substitution for 4-chlorobenzyl and 4-fluorophenyl groups .

Methylation : Using methylating agents (e.g., methyl iodide) under controlled pH .
Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) and catalysts (e.g., Pd for cross-coupling). Purity is monitored via HPLC (>95%) .

Structural Confirmation

Q. Q: What analytical methods validate the compound’s structure?

A:

  • NMR : 1H/13C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution MS verifies molecular weight .
  • X-ray Crystallography (if available): Resolves 3D conformation .

Stability Under Experimental Conditions

Q. Q: How does pH or temperature affect stability during storage or assays?

A:

  • pH Sensitivity : Degrades in strongly acidic/basic conditions; stable in neutral buffers (pH 6–8) .
  • Temperature : Store at –20°C in inert solvents (e.g., DMSO). Avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation .

Structure-Activity Relationship (SAR)

Q. Q: How do substituents influence bioactivity?

A: Key substituent roles:

Group Role Evidence
4-ChlorobenzylEnhances lipophilicity and membrane penetration .
4-FluorophenylModulates receptor selectivity (e.g., 5-HT1A) .
Methyl at N1Reduces metabolic degradation .

Substitution at N3 or C8 alters enzyme inhibition (e.g., PDE4B/PDE10A) .

Advanced Bioactivity Mechanisms

Q. Q: What molecular targets or pathways are implicated in its pharmacological effects?

A:

  • 5-HT1A Receptor : Partial agonism linked to antidepressant activity (see Table 1 ) .
  • Enzyme Inhibition : PDE4B/PDE10A modulation affects cAMP signaling .
  • Apoptosis Induction : Potential via caspase-3 activation in cancer models .

Table 1 : Comparative Receptor Binding (Ki Values)

Compound 5-HT1A (nM) 5-HT7 (nM)
Target Compound12.545.8
Reference (AZ-853)8.232.1

Handling Contradictory Bioactivity Data

Q. Q: How to resolve discrepancies in reported IC50 values across studies?

A:

Assay Conditions : Compare buffer composition, cell lines, and incubation times .

Isomer Purity : Enantiomeric impurities (>98% chiral purity required) .

Statistical Power : Replicate experiments (n ≥ 3) with blinded controls .

Purity Assessment in Complex Matrices

Q. Q: Which chromatographic methods quantify purity in biological samples?

A:

  • HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients (LOD: 0.1 µg/mL) .
  • LC-MS/MS : Quantifies metabolites in plasma (e.g., hydroxylated derivatives) .

Advanced Synthesis: Continuous Flow vs. Batch

Q. Q: How do continuous flow systems improve synthesis scalability?

A:

  • Benefits : Higher yield (85% vs. 65% batch), reduced solvent waste .
  • Parameters : Optimize residence time (5–10 min) and pressure (2–5 bar) .
  • Challenges : Clogging risks with heterogeneous catalysts; inline filtration recommended .

Computational Modeling for Target Prediction

Q. Q: What in silico tools predict binding modes to 5-HT1A?

A:

Molecular Docking : AutoDock Vina or Schrödinger Suite (Glide) .

MD Simulations : GROMACS for stability analysis (20 ns trajectories) .

QSAR : CoMFA/CoMSIA models correlate substituent electronegativity with affinity .

Addressing Solubility Challenges

Q. Q: What formulation strategies improve aqueous solubility for in vivo studies?

A:

  • Co-Solvents : 10% DMSO + 5% PEG-400 in saline .
  • Nanoparticles : PLGA encapsulation (150 nm size, PDI <0.2) .
  • Prodrugs : Phosphate esters at hydroxyl groups enhance bioavailability .

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